molecular formula C20H27N3O2 B6769215 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B6769215
M. Wt: 341.4 g/mol
InChI Key: YKIGWMJNUXXHJB-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system, a piperazine ring, and various functional groups

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-12(2)11-22-8-9-23(13(3)19(22)24)20(25)21-18-16-10-14-6-4-5-7-15(14)17(16)18/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGWMJNUXXHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)NC2C3C2C4=CC=CC=C4C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane-indene system: This can be achieved through a cyclopropanation reaction of an indene derivative.

    Introduction of the piperazine ring: This step involves the reaction of the cyclopropane-indene intermediate with a suitable piperazine derivative under controlled conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield or purity.

    Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptor sites: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting enzyme activity: Blocking the activity of enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide
  • **N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-3-hydroxyoxolane-3-carboxamide

Uniqueness

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)-2-methyl-4-(2-methylpropyl)-3-oxopiperazine-1-carboxamide is unique due to its specific combination of functional groups and the presence of both a cyclopropane ring and a piperazine ring

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